6-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is an organic compound that belongs to the quinoline family. It is characterized by a hydroxymethyl group at the 6-position of the quinoline ring and a dihydroquinolinone moiety. This compound has garnered attention due to its potential therapeutic applications, particularly as an intermediate in the synthesis of pharmacologically active compounds such as cilostazol, which is used to treat intermittent claudication.
The compound is classified under the category of heterocyclic compounds, specifically quinolines. It has been identified in various chemical databases and literature, with a notable presence in patent literature related to its synthesis and applications in medicinal chemistry . The compound's Chemical Abstracts Service (CAS) number is 54197-66-9, and it has a molecular formula of C₉H₉NO₂, with a molecular weight of approximately 163.17 g/mol .
The synthesis of 6-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one can be achieved through several methods, with one prominent approach involving intramolecular Friedel-Crafts alkylation. This method utilizes N-(4-methoxyphenyl)-3-chloropropionamide as a starting material, which undergoes reaction with a Lewis acid catalyst in a high boiling solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (150°C to 220°C) to yield the target compound .
The reaction conditions are critical for achieving high yields and purity. The use of approximately 3 to 5 equivalents of Lewis acid (e.g., aluminum chloride) facilitates the reaction by promoting the formation of the desired product through ring closure and demethylation processes . The resulting product can be utilized directly in subsequent reactions without the need for extensive purification.
The molecular structure of 6-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one features a fused bicyclic system typical of quinolines. The hydroxymethyl group is positioned at the 6th carbon atom, contributing to its chemical reactivity and potential biological activity.
6-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one can participate in various chemical reactions typical of quinoline derivatives. These include electrophilic aromatic substitutions, nucleophilic attacks due to the presence of functional groups, and potential redox reactions.
The compound's reactivity is influenced by its functional groups; for instance, the hydroxymethyl group can act as a nucleophile or be oxidized to form aldehyde or carboxylic acid derivatives. Additionally, it may undergo further transformations leading to more complex structures suitable for pharmaceutical applications.
The mechanism of action for compounds like 6-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one often involves interactions with specific biological targets such as enzymes or receptors. These interactions can modulate biological pathways relevant to various therapeutic effects. For example, its derivatives have been shown to exhibit pharmacological properties that may be attributed to their ability to influence cellular signaling pathways associated with vascular health and inflammation .
6-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one serves as an important intermediate in the synthesis of cilostazol, which is utilized clinically to improve blood flow and alleviate symptoms associated with intermittent claudication . Beyond its role in drug synthesis, compounds within this class are being explored for their potential antimicrobial and anticancer activities due to their ability to interact with biological macromolecules effectively.
CAS No.: 2134602-45-0
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8